molecular formula C15H21NO7 B12383515 Fructose-phenylalanine-13C6

Fructose-phenylalanine-13C6

Cat. No.: B12383515
M. Wt: 333.29 g/mol
InChI Key: FDZFZPTVUGVYOJ-IZJIREARSA-N
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Description

Fructose-phenylalanine-13C6 is a compound where the carbon atoms in the phenylalanine moiety are labeled with the carbon-13 isotope. This labeling is used primarily for tracing and quantification in scientific research. The compound combines the properties of fructose, a simple sugar, and phenylalanine, an essential amino acid, making it a valuable tool in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fructose-phenylalanine-13C6 involves the incorporation of carbon-13 labeled phenylalanine into a fructose molecule. The process typically starts with the preparation of carbon-13 labeled phenylalanine, which is then chemically bonded to a fructose molecule through a series of reactions. These reactions often involve the use of protecting groups to ensure the selective reaction of functional groups and may require catalysts to facilitate the bonding process .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis of carbon-13 labeled phenylalanine, followed by its conjugation with fructose under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Fructose-phenylalanine-13C6 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fructose-phenylalanine-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification in various studies. Some key applications include:

Mechanism of Action

The mechanism of action of Fructose-phenylalanine-13C6 involves its incorporation into metabolic pathways where fructose and phenylalanine are naturally processed. The carbon-13 labeling allows researchers to trace the compound’s journey through these pathways, providing insights into the molecular targets and interactions involved. This can include the study of enzyme activities, transport mechanisms, and metabolic fluxes .

Comparison with Similar Compounds

Uniqueness: Fructose-phenylalanine-13C6 is unique in that it combines the properties of both fructose and phenylalanine, allowing for the simultaneous study of carbohydrate and amino acid metabolism. This dual labeling provides a more comprehensive understanding of metabolic processes compared to compounds labeled with carbon-13 in only one moiety .

Properties

Molecular Formula

C15H21NO7

Molecular Weight

333.29 g/mol

IUPAC Name

[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl] (2S)-2-amino-3-phenylpropanoate

InChI

InChI=1S/C15H21NO7/c16-10(6-9-4-2-1-3-5-9)15(22)23-8-12(19)14(21)13(20)11(18)7-17/h1-5,10-11,13-14,17-18,20-21H,6-8,16H2/t10-,11+,13+,14+/m0/s1/i7+1,8+1,11+1,12+1,13+1,14+1

InChI Key

FDZFZPTVUGVYOJ-IZJIREARSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC(=O)C(C(C(CO)O)O)O)N

Origin of Product

United States

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